3-Propylimidazo[1,5-a]pyridine-1-carboxylic acid
Overview
Description
3-Propylimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
The synthesis of 3-Propylimidazo[1,5-a]pyridine-1-carboxylic acid can be achieved through several methods:
Cyclocondensation Reactions: This method involves the condensation of appropriate starting materials under acidic or basic conditions to form the imidazo[1,5-a]pyridine core.
Cycloaddition Reactions: These reactions involve the addition of multiple reactants to form the imidazo[1,5-a]pyridine ring system.
Oxidative Cyclization: This method uses oxidizing agents to cyclize the starting materials into the desired imidazo[1,5-a]pyridine structure.
Transannulation Reactions: These reactions involve the rearrangement of existing ring systems to form the imidazo[1,5-a]pyridine core.
Chemical Reactions Analysis
3-Propylimidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-Propylimidazo[1,5-a]pyridine-1-carboxylic acid has several scientific research applications:
Pharmaceuticals: It is used as a building block for the synthesis of various pharmaceutical compounds due to its biological activity.
Materials Science: The compound’s unique optical properties make it useful in the development of luminescent materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Propylimidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist to various receptors, enzymes, or proteins, leading to its biological effects .
Comparison with Similar Compounds
3-Propylimidazo[1,5-a]pyridine-1-carboxylic acid can be compared with other similar compounds such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
3-Isopropylimidazo[1,5-a]pyridine-1-carboxylic acid amide: Exhibits significant biological activity with an EC50 of 22 nM.
The uniqueness of this compound lies in its specific chemical structure and versatile applications across various fields.
Properties
IUPAC Name |
3-propylimidazo[1,5-a]pyridine-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-5-9-12-10(11(14)15)8-6-3-4-7-13(8)9/h3-4,6-7H,2,5H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVOLAYMVMVHEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1C=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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